ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolopyridine derivative characterized by a dimethylaminopropylamino substituent at position 4 and an ester group at position 5.
Properties
IUPAC Name |
ethyl 4-[3-(dimethylamino)propylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-5-22-15(21)12-9-17-14-11(10-18-20(14)4)13(12)16-7-6-8-19(2)3/h9-10H,5-8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBZNHBQXJOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCN(C)C)C=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, the reaction of 3-amino-1-methyl-1H-pyrazole with ethyl acetoacetate under acidic conditions can yield the desired pyrazolo[3,4-b]pyridine intermediate .
Subsequent steps involve the introduction of the dimethylamino propyl group and the ethyl ester functionality. This can be accomplished through nucleophilic substitution reactions and esterification processes. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity.
Biological Studies: Researchers use this compound to study its effects on cellular processes and its interactions with biomolecules.
Chemical Biology: The compound is utilized in chemical biology to probe biological systems and to develop new chemical probes for studying protein functions and interactions.
Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The biological and physicochemical properties of pyrazolopyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
*Estimated based on molecular formula.
†Predicted using analogous compounds.
Key Observations:
Chloro or bromo derivatives (e.g., ) are less soluble but serve as versatile intermediates for further modifications.
Synthetic Flexibility: Halogenated derivatives (e.g., 4-chloro or 5-bromo) enable nucleophilic substitutions or cross-coupling reactions to introduce diverse substituents . The dimethylaminopropylamino group may require multi-step synthesis, involving alkylation of a primary amine precursor .
Biological Activity: Ethyl 4-(phenylamino)-1-phenyl-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits explicit antiviral activity , suggesting that amino substituents at position 4 are critical for targeting viral enzymes. The dimethylaminopropylamino chain’s length and basicity may enhance binding to cellular targets, such as kinases or GPCRs, compared to shorter chains (e.g., phenethylamino) .
LogP and Membrane Permeability :
- The target compound’s LogP (~2.5–3.0) balances hydrophobicity and solubility, favoring membrane permeability over highly polar (e.g., carboxylic acid) or hydrophobic (e.g., benzyl) analogs .
Biological Activity
Ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including molecular interactions, therapeutic applications, and relevant research findings.
- Molecular Formula: C13H20N4O2
- Molecular Weight: 252.33 g/mol
- CAS Number: 1975118-98-9
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class, including this compound, exhibit significant biological activity through various mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs): These compounds have shown promising inhibition of CDK2 and CDK9, which are crucial for cell cycle regulation. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity: The compound has been evaluated for its antibacterial properties against Mycobacterium tuberculosis, demonstrating potential as a lead candidate for tuberculosis treatment .
- Anti-Cancer Properties: Various studies have highlighted the compound's ability to induce apoptosis in cancer cell lines such as Hela and MCF7. The presence of specific substituents on the pyrazolo[3,4-b]pyridine scaffold enhances its anticancer potency .
Case Studies
-
Anti-Cancer Activity:
- A study synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their anticancer effects. Compounds with specific substitutions showed enhanced activity against cancer cell lines, with some derivatives achieving over 70% inhibition at low concentrations .
- Another investigation focused on the compound's ability to induce apoptosis in Hela cells through caspase activation pathways .
- Antimicrobial Efficacy:
Data Tables
Q & A
Q. Key Considerations :
- Purity challenges arise from side reactions during amination; column chromatography or recrystallization (e.g., from acetonitrile) is critical .
- Reaction yields for similar pyrazolo-pyridine derivatives range from 45–70%, depending on substituent steric effects .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Answer:
Advanced optimization leverages quantum chemical calculations and reaction path searches to:
- Predict intermediates : Identify low-energy pathways for cyclocondensation using density functional theory (DFT) .
- Solvent selection : Simulate solvent effects (e.g., dielectric constant of acetonitrile vs. DMF) to enhance nucleophilic amination efficiency .
- Catalyst screening : Evaluate Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions via transition-state modeling .
Q. Case Study :
- ICReDD’s workflow combines computational predictions with high-throughput experimentation, reducing trial-and-error cycles by 60% for analogous compounds .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., dimethylamino proton signals at δ 2.2–2.5 ppm; pyrazole ring protons at δ 7.8–8.2 ppm) .
- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and amine (N-H) bends at ~3300 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ expected at m/z ~388.2) .
Q. Best Practices :
- Use deuterated DMSO for NMR to resolve exchangeable protons from the dimethylamino group .
Advanced: How does the compound’s 3D structure influence its biological activity?
Answer:
The spatial arrangement of substituents impacts target binding:
- Pyrazolo-pyridine core : Planar structure facilitates π-π stacking with kinase ATP-binding pockets .
- Dimethylamino-propyl chain : Enhances solubility and membrane permeability via protonation at physiological pH .
- Ethyl ester group : Serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
Q. Structural Analysis Tools :
- X-ray crystallography : Resolve torsional angles between pyrazole and pyridine rings .
- Molecular docking : Predict binding affinities to kinases (e.g., CDK2 or Aurora B) using AutoDock Vina .
Basic: What are the recommended protocols for in vitro biological evaluation?
Answer:
- Kinase inhibition assays : Use ADP-Glo™ kinase assays with recombinant enzymes (IC50 determination at 10 µM–1 nM) .
- Cytotoxicity screening : MTT assays on HEK-293 or HeLa cells, with 48–72 hr exposure and IC50 calculation .
- Solubility testing : Shake-flask method in PBS (pH 7.4) to assess bioavailability .
Q. Data Interpretation :
- Compare activity to reference inhibitors (e.g., staurosporine for kinase assays) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Impurity interference : Validate compound purity (>95% by HPLC) before testing .
- Cell line heterogeneity : Use isogenic cell lines or primary cells for reproducibility .
Q. Example :
- Discrepancies in cytotoxicity may stem from differential esterase activity converting the ethyl ester to the active acid .
Basic: How to assess chemical stability under storage conditions?
Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light sensitivity : Expose to UV light (320–400 nm) and quantify photodegradation products .
Q. Key Findings :
- Pyrazolo-pyridine derivatives degrade via hydrolysis of the ester group; lyophilization improves shelf life .
Advanced: What methodologies enable structure-activity relationship (SAR) studies?
Answer:
- Analog synthesis : Modify substituents (e.g., replace dimethylamino with morpholino) and compare bioactivity .
- Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
- Covalent docking : Identify critical hydrogen bonds (e.g., between the pyridine N and kinase hinge region) .
Q. SAR Insights :
- The dimethylamino group’s basicity correlates with improved blood-brain barrier penetration in neuroprotective analogs .
Basic: What are the key regulatory requirements for handling this compound?
Answer:
- Safety protocols : Use fume hoods for synthesis; wear nitrile gloves and eye protection due to potential irritancy .
- Waste disposal : Neutralize acidic/basic byproducts before disposal as hazardous waste .
Q. Documentation :
- Maintain SDS sheets detailing first-aid measures for accidental exposure .
Advanced: How to design a scalable synthesis route for preclinical studies?
Answer:
- Flow chemistry : Optimize amination step in continuous flow reactors to reduce Pd catalyst loading .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and impurity formation .
- Green chemistry : Replace acetonitrile with cyclopentyl methyl ether (CPME) for safer solvent use .
Q. Scalability Metrics :
- Target >90% conversion in cyclocondensation and >80% yield in amination for kilogram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
